molecular formula C15H10Cl2N2OS B3036189 2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole CAS No. 339014-32-3

2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole

Cat. No. B3036189
CAS RN: 339014-32-3
M. Wt: 337.2 g/mol
InChI Key: SHRIWOKJRAZPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole, commonly known as OXD-2, is a synthetic organic compound that has been used in research and development in the scientific community. OXD-2 is an aromatic heterocyclic compound, containing a five-membered ring of three carbon atoms, one nitrogen atom and one sulfur atom. It is a yellowish-orange solid, soluble in organic solvents and water. OXD-2 has a wide range of applications in the fields of biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Delayed Luminescence in Oxadiazole Derivatives

  • Research on 2,5-diphenyl-1,3,4-oxadiazole derivatives, which are closely related to the compound , has shown their use in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). These compounds are significant in organic light-emitting diodes (OLEDs) and exhibit improved efficiency and reduced rolloff at high current densities (Cooper et al., 2022).

Antifungal Properties

  • Studies have demonstrated that certain 2-substituted methylthio-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives exhibit moderate to good antifungal activity. This indicates their potential use in controlling fungal pathogens in plants (Xu et al., 2011).

Fungitoxic Properties

  • A series of 1,3,4-oxadiazoles, including the compound , have shown good activity against certain fungi, highlighting their potential as fungicidal agents (Dutta et al., 1986).

Antimicrobial Activities

  • Compounds related to 2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole have been synthesized and tested for their antimicrobial properties, indicating their potential application in this area (JagadeeshPrasad et al., 2015).

Molecular Structure Analysis

  • Studies have been conducted on the molecular structure of oxadiazole derivatives, which could provide insight into the physical and chemical properties of similar compounds like 2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole (Lutskii et al., 1970).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-13-5-3-2-4-11(13)15-19-18-14(20-15)10-7-6-9(16)8-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRIWOKJRAZPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole
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2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole
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2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole
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2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole
Reactant of Route 5
2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole

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